molecular formula C15H13ClO3S B5755140 1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone

1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone

Cat. No.: B5755140
M. Wt: 308.8 g/mol
InChI Key: FNDDDUMKGQWCQZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone is an organic compound that belongs to the class of sulfonyl ketones This compound is characterized by the presence of a sulfonyl group attached to a ketone, along with two aromatic rings substituted with chlorine and methyl groups, respectively

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDUMKGQWCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone typically involves the reaction of 2-chlorobenzene and 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the ketone group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The aromatic rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-(4-methylphenyl)ethanone: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylmethane: Contains a methylene group instead of a ketone, affecting its reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone is unique due to the presence of both a sulfonyl group and a ketone, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

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